molecular formula C12H15N3O3 B12832607 3-Nitro-n-(piperidin-4-yl)benzamide

3-Nitro-n-(piperidin-4-yl)benzamide

Cat. No.: B12832607
M. Wt: 249.27 g/mol
InChI Key: RLBIDXCMFYIGDH-UHFFFAOYSA-N
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Description

3-Nitro-n-(piperidin-4-yl)benzamide is a compound that features a benzamide core substituted with a nitro group and a piperidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-n-(piperidin-4-yl)benzamide typically involves the following steps:

    Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-n-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified under suitable conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Piperidine, other amines.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.

Scientific Research Applications

3-Nitro-n-(piperidin-4-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-n-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    3-Amino-n-(piperidin-4-yl)benzamide: The amino derivative of 3-Nitro-n-(piperidin-4-yl)benzamide, which has distinct reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both the nitro group and the piperidine ring, which confer specific chemical reactivity and potential biological activities not observed in its analogs .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-nitro-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C12H15N3O3/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18/h1-3,8,10,13H,4-7H2,(H,14,16)

InChI Key

RLBIDXCMFYIGDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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